Cas no 2248200-47-5 ((2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine)

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine structure
2248200-47-5 structure
Product Name:(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine
CAS No:2248200-47-5
MF:C10H14FN
MW:167.223266124725
CID:5849618
PubChem ID:42325758
Update Time:2025-07-16

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine
    • EN300-6507517
    • 2248200-47-5
    • Inchi: 1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1
    • InChI Key: JJLKPEMBTBLDPI-MRVPVSSYSA-N
    • SMILES: FC1C=CC(=CC=1)C[C@@H](C)CN

Computed Properties

  • Exact Mass: 167.111027613g/mol
  • Monoisotopic Mass: 167.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

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Additional information on (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine

Introduction to (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS No. 2248200-47-5)

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and molecular research. With a CAS number of 2248200-47-5, this chiral amine has garnered considerable attention due to its structural complexity and potential therapeutic benefits. This article delves into the compound's chemical properties, synthetic pathways, and its emerging role in contemporary medicinal chemistry.

The molecular structure of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine consists of a fluorinated aromatic ring connected to a tertiary amine group, which is further substituted with an isobutyl moiety. This unique configuration imparts distinct physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity, attributes that are highly sought after in drug design.

In recent years, the demand for enantiomerically pure compounds has surged, particularly in the development of targeted therapeutics. The stereochemistry of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine plays a pivotal role in determining its pharmacological activity. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve high enantiomeric purity. These methods not only ensure the efficacy of the final drug product but also minimize unwanted side effects.

The pharmaceutical industry has increasingly leveraged this compound in the discovery and optimization of novel drug candidates. Its structural motif is frequently incorporated into small molecule libraries, facilitating high-throughput screening for potential therapeutic agents. Notably, research has highlighted its utility in the development of kinase inhibitors and other anti-cancer agents. The fluorine substituent, in particular, has been shown to improve drug solubility and tissue penetration, thereby enhancing bioavailability.

Recent studies have also explored the role of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine in central nervous system (CNS) drug design. Its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders. Preclinical trials have demonstrated promising results in models of depression and anxiety, where the compound exhibits potent receptor binding properties. These findings underscore its potential as a lead molecule for next-generation CNS therapeutics.

The synthesis of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include Friedel-Crafts alkylation to introduce the aromatic ring, followed by nucleophilic substitution to incorporate the fluorine atom. The final step involves chiral resolution to isolate the (R)-enantiomer, which is essential for pharmaceutical applications. Recent advancements in catalytic systems have improved yield and selectivity, making the synthesis more efficient and scalable.

In conclusion, (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS No. 2248200-47-5) represents a cornerstone in modern pharmaceutical research. Its unique structural features and versatile applications make it indispensable in drug discovery and development. As scientific understanding progresses, this compound is expected to continue playing a pivotal role in addressing unmet medical needs across various therapeutic domains.

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